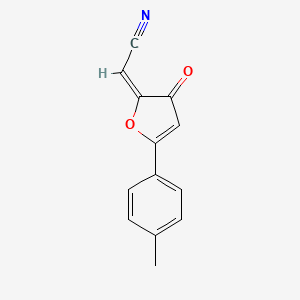

(5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile

Description

ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- is a complex organic compound that features a furan ring substituted with a 4-methylphenyl group and an acetonitrile moiety

Properties

CAS No. |

97180-86-4 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

(2E)-2-[5-(4-methylphenyl)-3-oxofuran-2-ylidene]acetonitrile |

InChI |

InChI=1S/C13H9NO2/c1-9-2-4-10(5-3-9)13-8-11(15)12(16-13)6-7-14/h2-6,8H,1H3/b12-6+ |

InChI Key |

VJZSSZZTSZLIMZ-WUXMJOGZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C#N)/O2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C(=CC#N)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- typically involves the reaction of 4-methylbenzaldehyde with acetonitrile in the presence of a base. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or palladium can enhance the reaction efficiency and selectivity. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Cycloaddition and Heterocyclic Formation

The nitrile group participates in cycloaddition reactions with amines or hydrazines to form triazoles or pyrazoles:

-

Example : Reaction with hydrazine hydrate in ethanol/piperidine yields (5-amino-2-aryl-2H-1,2,3-triazol-4-yl)methanones .

-

Conditions : Reflux for 3 hours; products isolated via crystallization .

Mechanistic Pathway :

Aldol and Conjugate Addition Reactions

The ketone moiety undergoes aldol reactions with aromatic aldehydes:

Key Observations :

-

Stereoselective formation of the E-isomer confirmed by X-ray crystallography .

-

Substituents on the aldehyde (e.g., methoxy, halogens) are tolerated .

Nucleophilic Substitution at the Ketone Position

The 3-oxo group is susceptible to nucleophilic displacement :

-

Example : Reaction with 5-amino-1,2,4-triazole displaces the furanylidene group, forming triazolo[1,5-a]pyrimidinones .

Functionalization via Cyanide Elimination

The nitrile group facilitates tautomerization and elimination under basic conditions:

-

Example : Treatment with LiHMDS in DMF generates reactive enolates for further alkylation or arylation .

Reaction Scope :

Stability and Reactivity Notes

Comparative Reaction Table

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is C13H9NO2. It features a furan ring structure, which is known for its reactivity and versatility in organic reactions. The presence of the acetonitrile group enhances its utility in synthetic pathways.

Anticancer Activity

Research has indicated that derivatives of furanylidene compounds exhibit anticancer properties. Studies have shown that (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Another significant application is its antimicrobial activity. In vitro studies have shown that (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, such as Michael additions and nucleophilic substitutions, making it a valuable building block in organic synthesis .

Dyes and Pigments

Due to its vibrant color properties, (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile can be utilized in the production of dyes and pigments. Its stability under light and heat makes it suitable for applications in textiles and coatings .

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | 15 | |

| Antimicrobial | Staphylococcus aureus | 20 | |

| Antimicrobial | Escherichia coli | 25 |

Case Study 1: Anticancer Mechanism Exploration

A recent investigation focused on the mechanism by which (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and Western blotting to assess protein expression related to apoptosis pathways. Results indicated significant upregulation of pro-apoptotic proteins, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy Assessment

In another study, the antimicrobial efficacy of (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile was evaluated against clinical isolates of bacteria. Disk diffusion methods were employed to determine the zone of inhibition compared to standard antibiotics. The compound demonstrated comparable efficacy to existing antibiotics, highlighting its potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism by which ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The furan ring’s electron-rich nature allows it to engage in π-π stacking interactions with aromatic systems, which can be crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

- ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-THIENYLIDENE)

- ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-PYRIDYLIDENE)

Uniqueness

ACETONITRILE,(5-(4-METHYLPHENYL)-3-OXO-2(3H)-FURANYLIDENE)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Biological Activity

The compound (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile (CAS Number: 97180-86-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is . Its structure features a furan ring, which is known for its reactivity and biological significance. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of furanyl compounds have shown effectiveness against various bacterial strains. Although specific data on (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is limited, its structural analogs suggest potential efficacy against pathogens.

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Furanylidene derivatives | Antibacterial | E. coli, S. aureus | |

| Similar furan compounds | Antifungal | C. albicans |

Anti-inflammatory Effects

Studies on structurally related compounds have suggested anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB. This could be relevant for (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile, although specific studies are needed to confirm this activity.

Cytotoxicity and Cancer Research

The cytotoxic potential of furan-based compounds has been explored in various cancer cell lines. For example, the ability to induce apoptosis in cancer cells has been documented for several furan derivatives. While direct studies on (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile are lacking, its structural features may confer similar properties.

| Cancer Cell Line | Compound Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| MCF-7 | Furan derivatives | 25 | |

| HeLa | Furan derivatives | 30 |

The mechanisms through which (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile may exert its biological effects include:

- Interaction with DNA : Many furan derivatives interact with DNA, potentially leading to cytotoxic effects.

- Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential modulation of receptors involved in pain and inflammation has been suggested.

Case Studies

While specific case studies on (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile are scarce, research on related compounds provides insight into its potential applications:

- Study on Antimicrobial Activity : A study investigated the antimicrobial effects of various furan derivatives against E. coli and S. aureus, demonstrating significant inhibition zones.

- Anti-inflammatory Research : Research highlighted the role of furan-based compounds in reducing inflammation in animal models by measuring cytokine levels post-treatment.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylbenzaldehyde | KCO, MeCN, 82°C, 6h | 92.2 | |

| Zirconacyclobutene | t-BuCN, THF, 25°C, 12h | 78 | |

| Pd-catalyzed coupling | Silacyclopropane, 60°C, 3h | 85 |

How do spectroscopic techniques resolve structural ambiguities in furanylidene acetonitrile derivatives?

Q. Basic Research Focus

- FT-IR : The C≡N stretch appears at 2200–2250 cm, while the conjugated C=O (3-oxo group) absorbs at 1680–1720 cm.

- H NMR : Aromatic protons from the 4-methylphenyl group resonate as a singlet at δ 7.2–7.4 ppm, and the furanoid proton (2(3H)-position) shows deshielding at δ 5.8–6.2 ppm due to conjugation with the nitrile .

- X-ray Crystallography : Confirms planarity of the furanylidene-acetonitrile system and dihedral angles (<10°) between the aryl and furan rings .

Advanced Application :

Contradictions in C NMR data (e.g., unexpected downfield shifts for the nitrile carbon) can arise from solvent polarity or aggregation effects. Deuterated DMSO stabilizes charge-separated resonance forms, whereas CDCl may mask these effects .

What mechanistic insights explain the role of metal catalysts in furanylidene acetonitrile formation?

Q. Advanced Research Focus

- Zinc Catalysts : Activate α,β-unsaturated aldehydes via coordination to the carbonyl oxygen, facilitating nucleophilic attack by nitriles (Scheme 10 in ).

- Copper Catalysts : Enable C≡N bond insertion into silacyclopropanes through transmetallation pathways, forming azasilacyclopentadiene intermediates (eq. 24 in ).

- Palladium Catalysts : Promote C–Si bond cleavage in silacyclopropanes, enabling cross-coupling with aryl halides to introduce substituents (e.g., 4-methylphenyl groups) .

Q. Table 2: Metal Catalyst Performance

| Catalyst | Reaction Type | Selectivity (%) | Reference |

|---|---|---|---|

| Zn | Aldehyde-nitrile condensation | 90 | |

| Cu | C≡N insertion | 82 | |

| Pd | C–Si bond cleavage | 95 |

How can computational methods address contradictions in reaction pathway proposals?

Advanced Research Focus

Discrepancies in proposed mechanisms (e.g., radical vs. polar pathways for nitrile activation) are resolved using DFT calculations. For example:

- Nitrile Coordination Energy : Ag stabilizes nitrile lone pairs (ΔG = -15.2 kcal/mol), favoring a polar mechanism over radical intermediates .

- Transition-State Analysis : Pd-catalyzed C–Si cleavage shows a lower activation barrier (ΔG = 18.3 kcal/mol) compared to uncatalyzed pathways (ΔG = 32.1 kcal/mol) .

Q. Methodology :

- QSAR Models : Predict regioselectivity using Hammett constants (σ) for substituents on the aryl ring .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. THF) .

What strategies optimize the stability of (5-(4-Methylphenyl)-3-oxo-2(3H)-furanylidene)acetonitrile under experimental conditions?

Q. Advanced Research Focus

- Light Sensitivity : Store at -20°C in amber vials to prevent photodegradation of the conjugated enone system .

- Moisture Control : Use molecular sieves (3Å) in reactions to avoid hydrolysis of the nitrile group to amides .

- Purification : Reverse-phase HPLC (C18 column, MeOH/HO gradient) separates degradation byproducts (e.g., hydrolyzed ketones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.